Lonidamine Exhibits Inverse Glycolytic Modulation in Tumor vs. Normal Cells
Lonidamine uniquely increases aerobic glycolysis in normal differentiated cells while inhibiting it in tumor cells—a bidirectional effect not observed with pan-glycolytic inhibitors like 2-deoxyglucose (2-DG) . In murine models, LND reduced oxygen consumption in both normal and neoplastic cells but produced opposite effects on lactate production: aerobic glycolysis was enhanced in normal cells versus suppressed in tumor cells [1]. This selectivity is mechanistically attributed to LND's preferential inhibition of mitochondrially-bound hexokinase, an isoform largely absent in normal differentiated cells [2].
| Evidence Dimension | Direction of glycolytic modulation (aerobic lactate production) |
|---|---|
| Target Compound Data | Inhibition in tumor cells; Enhancement in normal differentiated cells |
| Comparator Or Baseline | Pan-glycolytic inhibitors (e.g., 2-DG) produce unidirectional inhibition in all cell types |
| Quantified Difference | Qualitative directional reversal (enhancement vs. inhibition) between normal and tumor cells |
| Conditions | Murine tumor cells (Ehrlich ascites, sarcoma 180) and normal differentiated murine cells; lactate production measured as index of aerobic glycolysis |
Why This Matters
This tumor-selective inhibition of glycolysis provides a mechanistic basis for LND's preferential use in studies requiring sparing of normal tissue metabolism.
- [1] Floridi A, Paggi MG, Marcante ML, Silvestrini B, Caputo A, De Martino C. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. J Natl Cancer Inst. 1981;66(3):497-9. View Source
- [2] PubChem. Lonidamine (Compound Summary). CID 39562. View Source
